molecular formula C21H17Br2ClN2O B3260502 1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol CAS No. 331416-70-7

1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

Cat. No.: B3260502
CAS No.: 331416-70-7
M. Wt: 508.6 g/mol
InChI Key: DYCPSFQUXZLXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is an organic compound that features a combination of chloroaniline and dibromocarbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with aniline, nitration followed by reduction can yield 4-chloroaniline.

    Bromination: Carbazole can be brominated to introduce bromine atoms at the 3 and 6 positions.

    Coupling Reaction: The 4-chloroaniline and dibromocarbazole can be coupled using a suitable linker, such as a propanol derivative, under specific conditions (e.g., using a base like potassium carbonate in a polar solvent).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogenation with palladium catalyst).

    Substitution: Nucleophiles like NaOH (Sodium hydroxide) or Grignard reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in targeting specific proteins or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloroanilino)-3-(carbazol-9-yl)propan-2-ol: Lacks bromine atoms, which might affect its reactivity and applications.

    1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol: Substitution of chlorine with bromine, potentially altering its chemical properties.

Properties

IUPAC Name

1-(4-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br2ClN2O/c22-13-1-7-20-18(9-13)19-10-14(23)2-8-21(19)26(20)12-17(27)11-25-16-5-3-15(24)4-6-16/h1-10,17,25,27H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCPSFQUXZLXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br2ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.